molecular formula C10H10ClNO4 B057669 trans-2-Chloro-3,4-dimethoxy-beta-nitrostyrene CAS No. 41122-35-4

trans-2-Chloro-3,4-dimethoxy-beta-nitrostyrene

Cat. No.: B057669
CAS No.: 41122-35-4
M. Wt: 243.64 g/mol
InChI Key: PXDQNCVFROGRNW-AATRIKPKSA-N
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Description

2-Chloro-3,4-dimethoxy-1-[(E)-2-nitroethenyl]benzene is a synthetic organic compound that belongs to the family of nitroaromatic compounds. It is a yellow crystalline solid used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3,4-dimethoxy-1-[(E)-2-nitroethenyl]benzene typically involves the nitration of 2-Chloro-3,4-dimethoxybenzaldehyde followed by a condensation reaction with nitromethane. The reaction conditions often include the use of acidic catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and condensation reactions using automated reactors to maintain consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3,4-dimethoxy-1-[(E)-2-nitroethenyl]benzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-Chloro-3,4-dimethoxy-1-[(E)-2-aminoethenyl]benzene.

    Reduction: Formation of 2-Chloro-3,4-dimethoxy-1-[(E)-2-ethenyl]benzene.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-3,4-dimethoxy-1-[(E)-2-nitroethenyl]benzene has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-3,4-dimethoxy-1-[(E)-2-nitroethenyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an electrophile, forming covalent bonds with nucleophilic sites on proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4,6-dimethoxy-1,3,5-triazine: A stable, yet highly reactive, peptide coupling agent.

    2-Chloro-1,4-dimethoxybenzene: Another nitroaromatic compound with similar structural features.

Uniqueness

2-Chloro-3,4-dimethoxy-1-[(E)-2-nitroethenyl]benzene is unique due to its specific nitroethenyl group, which imparts distinct chemical reactivity and biological activity

Properties

IUPAC Name

3-chloro-1,2-dimethoxy-4-[(E)-2-nitroethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO4/c1-15-8-4-3-7(5-6-12(13)14)9(11)10(8)16-2/h3-6H,1-2H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXDQNCVFROGRNW-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=C[N+](=O)[O-])Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C/[N+](=O)[O-])Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10516546
Record name 2-Chloro-3,4-dimethoxy-1-[(E)-2-nitroethenyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10516546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41122-35-4
Record name 2-Chloro-3,4-dimethoxy-1-[(E)-2-nitroethenyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10516546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-3,4-dimethoxy-trans-beta-nitrostyrene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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